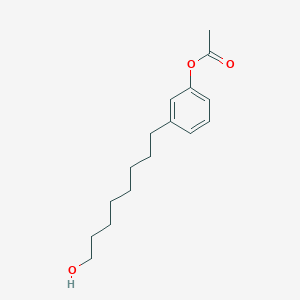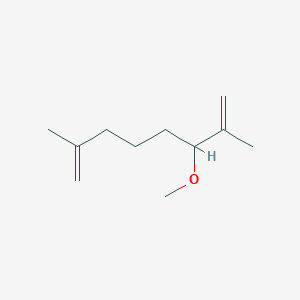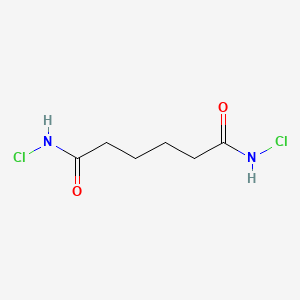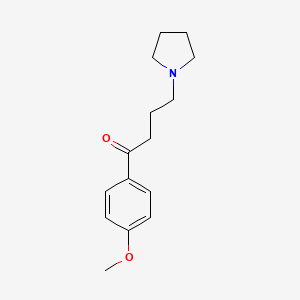
Potassium bis(4-methylphenyl)methanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium bis(4-methylphenyl)methanide is an organometallic compound that features a potassium cation and a bis(4-methylphenyl)methanide anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of potassium bis(4-methylphenyl)methanide typically involves the reaction of 4-methylbenzyl chloride with potassium metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2 C6H4CH2Cl+2K→K(C6H4CH2)2+2KCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium bis(4-methylphenyl)methanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanide anion acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Typical conditions involve the use of alkyl halides or acyl halides in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of 4-methylbenzyl alcohol or 4-methylbenzaldehyde.
Reduction: Formation of toluene or other hydrocarbons.
Substitution: Formation of various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Potassium bis(4-methylphenyl)methanide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of potassium bis(4-methylphenyl)methanide involves its ability to act as a nucleophile in various chemical reactions. The methanide anion can attack electrophilic centers in substrates, leading to the formation of new chemical bonds. The potassium cation stabilizes the anionic species and facilitates the reaction process.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium bis(trimethylsilyl)methanide
- Potassium 4-methylphenyltrifluoroborate
- Potassium 4-methoxyphenyltrifluoroborate
Uniqueness
Potassium bis(4-methylphenyl)methanide is unique due to its specific structure and reactivity. Compared to other similar compounds, it offers distinct advantages in terms of stability and reactivity in nucleophilic substitution reactions. Its ability to form stable carbon-carbon bonds makes it a valuable reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
61582-88-5 |
|---|---|
Molekularformel |
C15H15K |
Molekulargewicht |
234.38 g/mol |
IUPAC-Name |
potassium;1-methyl-4-[(4-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C15H15.K/c1-12-3-7-14(8-4-12)11-15-9-5-13(2)6-10-15;/h3-11H,1-2H3;/q-1;+1 |
InChI-Schlüssel |
HVMLLAAJUQTHLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)[CH-]C2=CC=C(C=C2)C.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Chloro(dimethyl)[2-(trifluoromethyl)phenyl]silane](/img/structure/B14586423.png)

![Bicyclo[3.2.2]nonane-6,8-diol, 6,8-bis(aminomethyl)-](/img/structure/B14586452.png)






